molecular formula C10H11NO2 B1440394 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde CAS No. 1217862-83-3

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Cat. No. B1440394
M. Wt: 177.2 g/mol
InChI Key: NRXCEWQBLXMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is C10H11NO2 . The InChI code is 1S/C10H11NO2.ClH/c12-7-8-1-2-10-9 (5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde are not fully detailed in the retrieved sources. The compound has a molecular weight of 213.66 . It is a powder at room temperature .

Scientific Research Applications

Synthesis Methods

  • General Routes to Benzazepine Derivatives : Two general routes for synthesizing 1,4-disubstituted benzazepines, including 2,3,4,5-tetrahydro-1,4-benzoxazepine, have been developed. These methods utilize phenethylamino alcohol as an intermediate, employing either reductive amination of benzyl alkyl ketone or the addition of Grignard reagent to oxazolidine derivatives (Gerritz et al., 2000).

  • Isomorphism in Benzazepine Derivatives : Studies have shown that certain fluoro and chloro-substituted benzazepine derivatives, which are closely related to tetrahydro-1,4-benzoxazepine, exhibit isomorphism but not strict isostructurality, revealing intricate differences in molecular conformation and intermolecular interactions (Blanco et al., 2012).

  • Hydrogen-Bonded Assembly : Research on various benzazepine derivatives, including tetrahydro-1,4-benzoxazepine, has demonstrated diverse hydrogen-bonded structures ranging from zero to three dimensions. These studies provide insights into molecular configurations and supramolecular chemistry (Guerrero et al., 2014).

  • Stereoselective Synthesis : Novel methods for the stereoselective synthesis of polyfunctionalized benzazepines, including 2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, have been developed. These methods are significant for creating specific molecular configurations in medicinal chemistry (Quintero et al., 2012).

Molecular Transformations

  • Transformation Under Alkynes : Studies have shown that tetrahydro-1,4-benzoxazepines can undergo cleavage at specific bonds when reacted with activated alkynes, leading to the formation of phenyl(aminoethyl) ethers. This reaction is influenced by the electronic effects of substituents, highlighting the chemical versatility of these compounds (Voskressensky et al., 2013).

  • Hydrogen-Bonded Supramolecular Assembly : Extensive research has been conducted on tetrahydro-1,4-epoxy-1-benzazepines with different substituents, revealing various hydrogen-bonded structures. This research aids in understanding the molecular interactions and assembly in different dimensions (Blanco et al., 2012).

Chemical Synthesis

  • Novel Synthesis Methods : New methods for synthesizing tricyclic oxazolo, oxazino, and pyrimido derivatives of benzoxazepines have been developed. These methods are significant for expanding the chemical diversity and potential applications of benzoxazepine compounds (Ashram & Awwadi, 2019).

  • Hydrogen-Bonded Structures : Research on various substituted tetrahydro-1,4-epoxy-1-benzazepines has led to the discovery of diverse hydrogen-bonded structures, contributing to the knowledge of molecular arrangements and potential pharmaceutical applications (Gómez et al., 2009).

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10/h1-2,5,7,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCEWQBLXMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 4
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.